Tert-butyl 2-(6-aminoindazol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(6-aminoindazol-1-yl)acetate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group and an aminoindazole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-aminoindazol-1-yl)acetate typically involves the reaction of 6-aminoindazole with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(6-aminoindazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(6-aminoindazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indazole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them valuable in the development of new therapeutic agents .
Medicine: this compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, anticancer, and antimicrobial activities. These compounds are explored for their ability to modulate biological pathways and inhibit disease-related targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-aminoindazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Tert-butyl bromoacetate: A reagent used in organic synthesis.
6-aminoindazole: A precursor for various indazole derivatives.
Uniqueness: Tert-butyl 2-(6-aminoindazol-1-yl)acetate is unique due to its combination of a tert-butyl ester group and an aminoindazole moiety. This structure provides distinct reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-(6-aminoindazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)8-16-11-6-10(14)5-4-9(11)7-15-16/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSRJVSOGYGFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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